(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine
CAS No.:
Cat. No.: VC13463375
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3 |
|---|---|
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | N'-[(3S)-1-benzylpyrrolidin-3-yl]-N'-methylethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H23N3/c1-16(10-8-15)14-7-9-17(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,15H2,1H3/t14-/m0/s1 |
| Standard InChI Key | WWURKPADSHUWHP-AWEZNQCLSA-N |
| Isomeric SMILES | CN(CCN)[C@H]1CCN(C1)CC2=CC=CC=C2 |
| SMILES | CN(CCN)C1CCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CN(CCN)C1CCN(C1)CC2=CC=CC=C2 |
Introduction
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine is a specialty chemical compound with a molecular formula of C14H23N3. It is a stereoisomer of the compound with the R configuration, which has been documented in PubChem under CID 66565075 . The S configuration indicates a specific three-dimensional arrangement of atoms around the chiral center in the molecule.
Structural Information
The compound's structure includes a benzylpyrrolidine moiety linked to an ethane-1,2-diamine backbone. The S configuration at the chiral center in the pyrrolidine ring is crucial for its stereochemical properties.
Synthesis and Availability
While specific synthesis details for the S isomer are not widely documented, compounds with similar structures often involve reactions that form the pyrrolidine ring and subsequent functionalization to introduce the ethane-1,2-diamine group. Parchem supplies this compound as part of their specialty chemicals portfolio .
Safety and Handling
As with many chemical compounds, handling (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine requires proper safety precautions. While specific safety data for this compound is not detailed here, general guidelines for handling organic amines include wearing protective gear and ensuring good ventilation.
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